BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Pigment Red 170: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PIGMENT RED 170

Cat. No.: B1581009

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of Pigment
Red 170 (C.1. 12475), a monoazo pigment widely utilized in various industrial applications. This
document details the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis),
Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of
this pigment, presenting available data in a structured format and outlining detailed
experimental protocols.

Introduction to Pigment Red 170

Pigment Red 170, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-
ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol
AS pigment family.[1] Its molecular structure, featuring an azo chromophore and multiple
aromatic moieties, is responsible for its distinct bluish-red hue and its performance
characteristics.[2] The pigment exists in different polymorphic forms, notably the a and y
phases, which can influence its physical and spectroscopic properties.[3] Understanding the
spectroscopic signature of Pigment Red 170 is crucial for quality control, identification in
various matrices, and for research into its properties and applications.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Pigment Red 170. It is
important to note that obtaining high-resolution NMR data for this pigment is challenging due to
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its low solubility in common deuterated solvents.

Spectroscopic
. Parameter Value Reference
Technique

] Not explicitly found in
UV-Vis Spectroscopy Amax ] N/A
searched literature

Key Vibrational Bands
IR Spectroscopy ( )y See Table 2 [3]
cm-

) ) Not available in
1H NMR Spectroscopy  Chemical Shifts (ppm) ] N/A
searched literature

13C NMR ) ) Not available in
Chemical Shifts (ppm) ) N/A
Spectroscopy searched literature

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is fundamental to understanding the color of pigments. The absorption of light in the visible
region by Pigment Red 170 is a direct consequence of its extended Tt-electron system, which
includes the azo group and aromatic rings.

While a specific maximum absorption wavelength (Amax) for Pigment Red 170 in a given
solvent was not explicitly available in the reviewed literature, the color of the pigment suggests
strong absorption in the green-blue region of the visible spectrum (approximately 490-570 nm).

[4]

Experimental Protocol: UV-Vis Spectroscopy of a
Pigment Dispersion

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a
pigment like Pigment Red 170.

Objective: To determine the absorption spectrum and identify the Amax of Pigment Red 170.

Materials:
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e Pigment Red 170 sample

o Suitable organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or Chloroform)
e Volumetric flasks and pipettes

 Ultrasonic bath

o UV-Vis spectrophotometer

e Quartz cuvettes (1 cm path length)

Procedure:

o Preparation of a Stock Solution: Accurately weigh a small amount of Pigment Red 170 (e.g.,
1-5 mg) and transfer it to a volumetric flask (e.g., 10 mL).

o Dissolution: Add a small amount of the chosen solvent to the flask and sonicate the mixture
for 10-15 minutes to aid dissolution. Due to the low solubility of many pigments, complete
dissolution may not be achieved, resulting in a fine dispersion.

 Dilution: Dilute the stock solution to the mark with the solvent and mix thoroughly. A series of
dilutions may be necessary to obtain an absorbance reading within the optimal range of the
spectrophotometer (typically 0.2 - 0.8 A.U.).

o Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the
manufacturer's instructions.

e Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and
record a baseline spectrum.

o Sample Measurement: Rinse a clean quartz cuvette with a small amount of the pigment
solution/dispersion before filling it. Place the sample cuvette in the spectrophotometer.

» Data Acquisition: Scan the sample across a wavelength range of at least 300-800 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax) from the resulting
spectrum.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of Pigment Red 170 reveals characteristic vibrational bands
corresponding to its amide, hydroxyl, azo, and aromatic components. The spectra of the a and
y crystalline phases of Pigment Red 170 are very similar, indicating that the phase
transformation does not significantly alter the primary chemical structure.[3]

Table 2: Key IR Absorption Bands for Pigment Red 170

Wavenumber (cm—?) Tentative Assignment

~3400-3200 N-H stretching (amide), O-H stretching
~3100-3000 Aromatic C-H stretching

~1660-1630 C=0 stretching (Amide I)

~1600-1450 Aromatic C=C stretching, N=N stretching
~1550-1510 N-H bending (Amide II)

~1300-1000 C-N stretching, C-O stretching

~850-750 Aromatic C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation method
and the crystalline form of the pigment.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid pigment
powder.

Objective: To obtain the FTIR spectrum of Pigment Red 170 to identify its characteristic
functional groups.

Materials:
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» Pigment Red 170 powder

e FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
e Spatula

Procedure:

e Spectrometer Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and
ready for use.

e Background Scan: Record a background spectrum with no sample on the ATR crystal. This
will account for the absorbance of the surrounding atmosphere (e.g., CO2 and water vapor).

o Sample Application: Place a small amount of the Pigment Red 170 powder onto the center
of the ATR crystal using a clean spatula.

o Pressure Application: Lower the ATR press and apply consistent pressure to ensure good
contact between the sample and the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio. A spectral resolution of 4 cm~1 is generally sufficient.

o Data Processing: After data collection, perform a baseline correction and, if necessary, an
ATR correction using the spectrometer's software.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of
organic compounds by providing information about the chemical environment of individual
nuclei, primarily *H and 3C. However, the very low solubility of Pigment Red 170 in common
deuterated solvents presents a significant challenge for obtaining high-quality NMR spectra. As
a result, experimental *H and 3C NMR data for Pigment Red 170 are not readily available in
the public domain.
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Should a suitable deuterated solvent be found that can dissolve a sufficient concentration of the
pigment without causing degradation, the following experimental approach could be taken.

Experimental Protocol: NMR Spectroscopy of a
Sparingly Soluble Compound

Objective: To obtain *H and *C NMR spectra of Pigment Red 170.
Materials:

e Pigment Red 170

» High-boiling point, deuterated solvent (e.g., DMSO-ds, DMF-d7)
 NMR tube

o High-field NMR spectrometer

Procedure:

o Sample Preparation: Place a few milligrams of Pigment Red 170 into a clean, dry NMR
tube.

e Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR
tube.

o Dissolution: Cap the tube and attempt to dissolve the sample by gentle heating (if the
compound is stable) and/or extended sonication. Visual inspection is necessary to assess
the degree of dissolution.

o Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be
locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field
homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum. A large number of scans may be
required to achieve an adequate signal-to-noise ratio due to the low concentration.
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e 13C NMR Acquisition: Acquire the 3C NMR spectrum. This will likely require a significantly
longer acquisition time (several hours or more) than the *H spectrum due to the low natural
abundance of 13C and the low sample concentration.

o Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier
transformation, phase correction, and baseline correction.

Workflow and Logical Relationships

The spectroscopic analysis of Pigment Red 170 follows a logical workflow, from initial
characterization to detailed structural elucidation.

Spectroscopic Analysis Workflow for Pigment Red 170

Initial Characterization Detailed Structural Elucidation

NMR Spectroscopy

UV-Vis Spectroscopy (*H and %C)
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Caption: Workflow for the spectroscopic analysis of Pigment Red 170.
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Conclusion

This technical guide has summarized the available spectroscopic information for Pigment Red
170 and provided detailed experimental protocols for its analysis using UV-Vis, IR, and NMR
spectroscopy. While UV-Vis and IR spectroscopy are readily applicable for the characterization
of this pigment, obtaining NMR data remains a significant challenge due to its poor solubility.
Further research into appropriate solvent systems or the use of solid-state NMR spectroscopy
could provide the missing detailed structural information. The data and protocols presented
herein serve as a valuable resource for researchers and professionals working with this
important industrial pigment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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